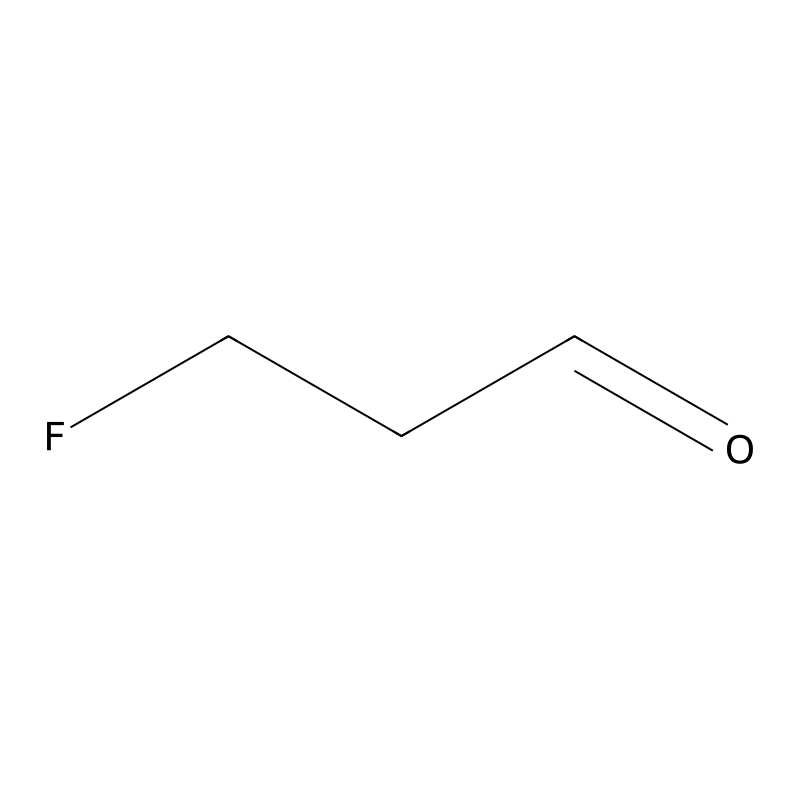

3-Fluoropropanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Conformational Analysis and Structural Stability

Fluorescent Probes and Functional Materials for Biomedical Applications

Scientific Field: Biomedical Research

Application Summary: Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level . 3-Fluoropropanal can be used in the preparation of these fluorescent probes .

Methods of Application: The preparation of fluorescent probes involves various chemical reactions, including the reaction of 3-Fluoropropanal with other reagents . The specific procedures and parameters would depend on the type of fluorescent probe being prepared .

Results: The use of 3-Fluoropropanal in the preparation of fluorescent probes has facilitated the rapid detection of chemical substances of interest and the study of important physiological and pathological processes at the cellular level .

Synthesis and Applications of α-Trifluoromethylstyrenes in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . 3-Fluoropropanal can be used in the synthesis of these derivatives .

Methods of Application: The synthesis of α-Trifluoromethylstyrene derivatives involves various chemical reactions, including the reaction of 3-Fluoropropanal with other reagents . The specific procedures and parameters would depend on the type of α-Trifluoromethylstyrene derivative being synthesized .

Results: The use of 3-Fluoropropanal in the synthesis of α-Trifluoromethylstyrene derivatives has led to the preparation of more complex fluorinated compounds . These compounds have been successfully utilized in C–F bond activation in a CF3 group .

3-Fluoropropanal, with the chemical formula C₃H₅FO, is an organic compound characterized by the presence of a fluorine atom at the third carbon of a propanal chain. It is a colorless liquid with a pungent odor, commonly used as a building block in organic synthesis. The introduction of fluorine into organic molecules often enhances their biological activity and chemical stability, making 3-fluoropropanal an important compound in various fields such as medicinal chemistry and agrochemicals .

- Oxidation: It can be oxidized to form 3-fluoropropanoic acid.

- Reduction: It can undergo reduction to yield 3-fluoropropanol.

- Nucleophilic Substitution: The compound can react with nucleophiles to form various derivatives, depending on the nature of the nucleophile used .

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

The synthesis of 3-fluoropropanal typically involves the following steps:

- Fluorination of Propanal: This can be achieved through direct fluorination methods or by using sulfur trifluoride to fluorinate 1-propanol, followed by hydrolysis.

- Hydrolysis Reaction: The product from the fluorination step is then hydrolyzed to yield 3-fluoropropanal .

Industrial methods may vary but generally follow similar synthetic routes with optimizations for efficiency and scalability.

3-Fluoropropanal serves multiple applications:

- Synthesis of Pharmaceuticals: It is utilized as an intermediate in the production of various pharmaceuticals due to its ability to introduce fluorine into drug candidates.

- Agrochemicals: The compound is also important in developing agrochemicals that require fluorinated moieties for enhanced activity and stability .

- Specialty Chemicals: Its unique properties make it suitable for synthesizing specialty chemicals that require specific functional groups.

Several compounds share structural similarities with 3-fluoropropanal, including:

- Propionaldehyde: A simple aldehyde without fluorine; it serves as a baseline for comparison in terms of reactivity and biological activity.

- 3-Chloropropanal: Similar in structure but contains chlorine instead of fluorine; it provides insights into the effects of halogen substitution on chemical behavior.

- 2-Fluoropropanal: Another fluorinated aldehyde that allows for comparisons regarding positional effects on reactivity and biological properties.

| Compound | Structural Formula | Key Differences |

|---|---|---|

| 3-Fluoropropanal | C₃H₅FO | Contains fluorine at C-3 |

| Propionaldehyde | C₃H₆O | No halogen substitution |

| 3-Chloropropanal | C₃H₅ClO | Contains chlorine at C-3 |

| 2-Fluoropropanal | C₃H₅F₂O | Fluorine at C-2 instead |

The unique presence of fluorine in 3-fluoropropanal often results in enhanced stability and altered reactivity compared to its non-fluorinated counterparts, making it a valuable compound in synthetic chemistry.

The evolution of 3-fluoropropanal research is intrinsically linked to the broader development of organofluorine chemistry, which saw significant advancement in the mid-20th century. Fluorine chemistry experienced a remarkable expansion during the 1940s and 1950s as a direct consequence of the Manhattan Project and the need to enrich uranium as hexafluoride. This period marked a turning point in organofluorine chemistry, catalyzing research into various fluorinated compounds including fluorinated aldehydes.

The specific focus on 3-fluoropropanal emerged more recently as researchers recognized its potential as a building block in organic synthesis. Its dual functionality—containing both a fluorine atom and an aldehyde group—made it particularly attractive for applications in pharmaceutical chemistry and radiopharmaceutical development. The compound gained prominence in the early 21st century with its increased use in the preparation of radiopharmaceuticals, particularly those used in imaging techniques.

Early synthetic approaches to 3-fluoropropanal relied primarily on the oxidation of 3-fluoropropanol, with subsequent refinements focused on improving yield, purity, and scalability. These methodological improvements paralleled the growing recognition of the compound's utility in various synthetic applications.

Significance in Organofluorine Chemistry

3-Fluoropropanal occupies a distinctive position in organofluorine chemistry due to its unique structural features and reactivity profile. The significance of this compound stems from several key attributes:

First, the presence of the fluorine atom imparts specific physicochemical properties that distinguish it from non-fluorinated analogues. Fluorine's high electronegativity affects electron distribution within the molecule, influencing parameters such as dipole moment, reactivity, and metabolic stability. These properties make 3-fluoropropanal and its derivatives particularly valuable in medicinal chemistry applications.

Second, the aldehyde functionality provides a reactive site for various transformations, including nucleophilic additions, reductive aminations, and oxidations. This reactivity, combined with the stability of the C-F bond under many reaction conditions, makes 3-fluoropropanal a versatile synthetic building block.

Third, the compound serves as a key intermediate in the synthesis of various fluorinated compounds, particularly those used in radiopharmaceutical applications. The ability to introduce a 3-fluoropropyl moiety through reactions with 3-fluoropropanal has proven valuable in the development of imaging agents and potential therapeutic compounds.

Fourth, 3-fluoropropanal offers advantages over alternative alkylating agents used in the introduction of fluorinated moieties. Notably, it provides an environmentally preferable alternative to ozone-depleting compounds like 3-fluoro-1-bromopropane in certain synthetic applications.

Current Research Paradigms

Contemporary research involving 3-fluoropropanal spans multiple domains and reflects evolving priorities in chemical synthesis and pharmaceutical development. Current research paradigms can be categorized into several key areas:

Synthetic methodology remains a significant focus, with ongoing efforts to develop more efficient, scalable, and environmentally friendly methods for the preparation of 3-fluoropropanal. These efforts include the optimization of oxidation protocols, exploration of alternative synthetic routes, and development of one-pot procedures that integrate 3-fluoropropanal synthesis with subsequent transformations.

Application in radiopharmaceutical development represents another major research paradigm. The use of 3-fluoropropanal in the preparation of compounds like radioiodinated 3-fluoropropyl-nor-β-CIT demonstrates its importance in the development of imaging agents for conditions such as Parkinson's disease. These applications leverage the compound's ability to undergo reductive amination under mild conditions compatible with sensitive substrates.

Asymmetric synthesis and catalysis constitute an emerging area of research. Studies have explored the use of 3-fluoropropanal and related compounds in reactions that generate stereocenters in a controlled manner. For example, work on the enantioselective fluorination of α-branched aldehydes has implications for the broader field of asymmetric organofluorine chemistry.

Conformational analysis and computational studies represent another research paradigm, focusing on the structural and electronic properties of 3-fluoropropanal and its derivatives. These investigations provide fundamental insights into the behavior of organofluorine compounds and inform the rational design of fluorinated molecules for various applications.

Hydroformylation Routes

Hydroformylation of fluorinated alkenes represents a cornerstone in 3-fluoropropanal synthesis, offering atom-economic access to aldehydes with precise regiocontrol.

Rhodium-Catalyzed Hydroformylation of Vinyl Fluoride

Rhodium complexes, particularly those ligated by chiral phosphites, enable highly enantioselective hydroformylation of vinyl fluoride. For instance, Vidal-Ferran et al. demonstrated that BettiPhos ligands paired with rhodium achieve enantioselectivities up to 97% under mild conditions (80–100°C, 10–30 bar CO/H₂) [1]. The reaction proceeds via a trigonal bipyramidal Rh–H intermediate, where fluoride electronegativity stabilizes the transition state, favoring iso-aldehyde formation (3-fluoropropanal) [4]. Kinetic studies reveal that migratory insertion of CO into the Rh–C bond is regioselectivity-determining, with fluorinated substrates exhibiting accelerated insertion rates due to polar effects [4].

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts, such as Ru(CO)₃(PPh₃)₂, offer cost-effective alternatives for hydroformylation. Early work by Evans and Norton showed that Ru complexes convert vinyl fluoride to 3-fluoropropanal with 85% iso-selectivity at 120°C and 50 bar syngas [2]. Mechanistic studies propose a Ru(H)₂(CO)₂(PPh₃) active species, where hydride transfer to the β-carbon of vinyl fluoride precedes CO insertion [2]. However, competing hydrogenation pathways limit yields, necessitating ligand tuning to suppress alkene reduction [4].

Cobalt-Catalyzed Approaches

Cobalt catalysts, notably Co₂(CO)₈, favor normal-selectivity in hydroformylation, producing linear fluorinated aldehydes. For example, Tsuboyama et al. reported 93% n-selectivity for trifluoromethylpropanal synthesis using Co₂(CO)₈ at 100°C and 100 bar [4]. The strong electron-withdrawing effect of fluorine stabilizes the cobalt–alkyl intermediate, disfavoring isomerization to branched products. Addition of PPh₃ modifiers marginally enhances iso-selectivity but reduces catalytic activity [4].

Metal-Dependent Regioselectivity Effects

Regioselectivity in fluorinated aldehyde synthesis critically depends on the metal center, as illustrated below:

| Metal Catalyst | Temperature (°C) | Pressure (bar) | n:iso Ratio | Yield (%) |

|---|---|---|---|---|

| Rh (BettiPhos) | 80 | 30 | 4:96 | 95 [1] [4] |

| Ru (PPh₃) | 120 | 50 | 15:85 | 78 [2] [4] |

| Co₂(CO)₈ | 100 | 100 | 93:7 | 89 [4] |